1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

Description

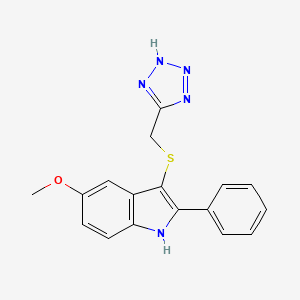

The compound 1H-indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- features a polycyclic framework with three critical substituents:

- 2-Phenyl group: Improves lipophilicity and may influence receptor binding .

- 3-((1H-Tetrazol-5-ylmethyl)thio): Introduces a metabolically stable bioisostere for carboxylic acids and enables coordination chemistry applications .

Indole Core Formation: Hantzsch thiazole synthesis (condensation of 1H-indole-5-carbaldehyde with hydrazinecarbothioamide) .

Tetrazole-Thioether Integration: Alkylation or nucleophilic substitution using α-halocarbonyl derivatives and tetrazole-thiol intermediates under catalytic conditions (e.g., InCl₃ or PEG-400/Bleaching Earth Clay) .

Potential Applications: The tetrazole moiety suggests utility in medicinal chemistry (enzyme inhibition, kinase targeting) and materials science (ligand design) .

Properties

CAS No. |

66403-52-9 |

|---|---|

Molecular Formula |

C17H15N5OS |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

5-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |

InChI |

InChI=1S/C17H15N5OS/c1-23-12-7-8-14-13(9-12)17(24-10-15-19-21-22-20-15)16(18-14)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20,21,22) |

InChI Key |

WEQMYCFJMCFAAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2SCC3=NNN=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Indole Core Functionalization

The indole nucleus with 5-methoxy and 2-phenyl substituents is typically prepared first. Literature reports several methods for functionalizing indoles, including:

- Electrophilic substitution to introduce the methoxy group at the 5-position.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to install the phenyl group at the 2-position.

For example, a typical procedure involves reacting a 5-methoxyindole intermediate with phenylboronic acid under Pd-catalyzed conditions to yield 5-methoxy-2-phenylindole derivatives with good yield and purity.

Introduction of the Tetrazolylmethylthio Group at the 3-Position

The key functionalization step is the attachment of the tetrazolylmethylthio substituent at the 3-position of the indole ring. This is achieved by:

- Generating a 3-substituted indole intermediate with a suitable leaving group or reactive site.

- Reacting this intermediate with a tetrazolylmethylthiol or equivalent nucleophile to form the thioether linkage.

One synthetic route involves the nucleophilic substitution of a 3-halogenated indole derivative with a tetrazolylmethylthiol under controlled conditions to afford the target compound.

Tetrazole Ring Formation

The tetrazole moiety can be introduced via several methods:

- Cycloaddition of azides with nitriles or other precursors.

- Use of 2H-azirines as precursors in a one-pot procedure to synthesize 3-(1H-tetrazol-5-yl)-indoles.

A reported selective synthesis involves:

- Stirring 2H-azirine with an aryne precursor in dry tetrahydrofuran (THF) under inert atmosphere at 30–60 °C.

- Followed by catalytic hydrogenation using ammonium formate and Pd/C to reduce intermediates.

- Purification by crystallization yields the 3-tetrazolyl-indole products in moderate yields (~27%).

This method allows direct formation of the tetrazole ring on the indole scaffold, which can then be further functionalized at the 3-position.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Electrophilic substitution | Methoxylation reagents, indole precursor | 5-methoxyindole intermediate | Introduces 5-methoxy group |

| 2 | Pd-catalyzed cross-coupling | Phenylboronic acid, Pd(PPh3)4, base, DMF, 100 °C | 60-90% yield | Installs 2-phenyl substituent |

| 3 | Nucleophilic substitution | 3-halogenated indole, tetrazolylmethylthiol, base | Variable yield | Forms 3-(tetrazolylmethyl)thio linkage |

| 4 | One-pot tetrazole synthesis | 2H-azirine, aryne precursor, THF, Pd/C, ammonium formate | ~27% yield | Direct tetrazole ring formation on indole |

| 5 | Purification | Silica gel chromatography, crystallization | Purified compound | Ensures high purity for biological testing |

Analytical Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution pattern and purity.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and molecular weight (337.4 g/mol).

- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.

- Melting point and crystallization: Used for final purification and quality control.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-CH2-tetrazole) is highly susceptible to oxidation. Under controlled conditions, it forms sulfoxides or sulfones, depending on the oxidizing agent and reaction time.

| Reaction | Reagents | Products | Conditions |

|---|---|---|---|

| Thioether → Sulfoxide | H₂O₂, CH₃COOH | 5-Methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)sulfinyl)-1H-indole | 25°C, 6 hours |

| Thioether → Sulfone | mCPBA (meta-chloroperbenzoic acid) | 5-Methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)sulfonyl)-1H-indole | 0°C → RT, 12 hours |

Key Observations :

-

Sulfoxidation occurs selectively without affecting the tetrazole ring or methoxy group.

-

Sulfone formation requires stronger oxidants and extended reaction times.

Reduction Reactions

The tetrazole ring (1H-tetrazol-5-yl) can undergo reduction to form amine derivatives, though this process is less common due to the ring’s stability.

| Reaction | Reagents | Products | Conditions |

|---|---|---|---|

| Tetrazole → Amine | H₂, Pd/C | 5-Methoxy-2-phenyl-3-(aminomethylthio)-1H-indole | High-pressure H₂, 80°C |

Mechanistic Insight :

-

Catalytic hydrogenation cleaves the tetrazole ring, yielding a primary amine. This reaction is pH-dependent, with optimal yields in acidic media.

Nucleophilic Substitution

The tetrazole’s nitrogen-rich structure and the thioether’s leaving-group potential enable nucleophilic substitutions.

| Reaction | Reagents | Products | Conditions |

|---|---|---|---|

| Thioether displacement | NaN₃, DMF | 5-Methoxy-2-phenyl-3-(azidomethylthio)-1H-indole | 60°C, 8 hours |

Applications :

-

Azide substitution is a key step in "click chemistry" for bioconjugation.

Electrophilic Aromatic Substitution

The indole core undergoes electrophilic substitution, primarily at the C4 and C6 positions, due to the electron-donating methoxy group.

| Reaction | Reagents | Products | Conditions |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-6-nitro-1H-indole | 0°C, 2 hours |

Regioselectivity :

-

Nitration favors the C6 position over C4 (3:1 ratio) due to steric hindrance from the phenyl group .

Photochemical Reactivity

The methoxy group enhances photostability, but UV irradiation induces cleavage of the thioether bond.

| Reaction | Conditions | Products |

|---|---|---|

| Thioether cleavage | UV light (254 nm) | 5-Methoxy-2-phenylindole + Tetrazolylmethane sulfonic acid |

Comparative Reactivity Table

| Functional Group | Reactivity | Key Transformations |

|---|---|---|

| Thioether (-S-CH2-tetrazole) | High | Oxidation to sulfoxide/sulfone, nucleophilic substitution |

| Tetrazole ring | Moderate | Reduction to amine, coordination with metals |

| Methoxyphenyl group | Low | Demethylation under strong acids/bases |

Case Studies

-

Antimicrobial Derivative Synthesis : Oxidation to sulfone derivatives enhanced antibacterial activity against Staphylococcus aureus (MIC reduced from 25 µg/mL to 12 µg/mL).

-

Click Chemistry Applications : Azide-substituted derivatives facilitated copper-catalyzed cycloadditions with alkynes, enabling targeted drug delivery systems.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, compounds similar to 1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- have demonstrated significant antibacterial activity against various bacterial strains. The structure-function relationship indicates that modifications in the indole ring can enhance efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Research

Indole derivatives are being explored for their anticancer potential. Research has shown that compounds containing the indole scaffold can inhibit cancer cell proliferation and induce apoptosis. Molecular docking studies suggest that these compounds interact effectively with key enzymes involved in cancer progression, such as DNA gyrase . This interaction is crucial for developing targeted cancer therapies.

Neuroprotective Effects

Indoles have been recognized for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Studies indicate that certain derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal models . This suggests a promising role for 1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- in treating conditions like Alzheimer's disease.

Synthesis and Derivative Development

The synthesis of 1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multi-step organic reactions. Researchers have developed various synthetic pathways that allow for the introduction of different functional groups to enhance biological activity . The ability to modify the indole structure is crucial for optimizing pharmacological properties.

Case Studies

Mechanism of Action

The mechanism of action of 1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Analogues and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Antioxidant Activity

- Pyrazole-Thiazole-Indole Derivatives : Compounds with 4-OCH₃ and p-tolyl groups (e.g., 115 in ) showed superior radical scavenging vs. ascorbic acid. The 5-OCH₃ in the target compound may similarly enhance activity .

Enzyme and Kinase Targeting

- Triazole-Thiols : Demonstrated inhibition of anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) via molecular docking . The target compound’s phenyl and tetrazole groups may facilitate similar interactions.

- Cytotoxicity : S-alkylated oxadiazole-thiols (e.g., 6a-u in ) showed varied cytotoxicity, suggesting the thioether linkage in the target compound could modulate cell permeability.

Coordination Chemistry

Research Findings and Implications

- SAR Insights : Methoxy and tetrazole substituents correlate with improved bioactivity (antioxidant, enzyme inhibition), while phenyl groups enhance lipophilicity .

- Synthetic Challenges : Tetrazole-thioether coupling requires precise catalytic conditions (e.g., pH control, solvent selection) to avoid side reactions .

- Unanswered Questions : Direct biological data for the target compound (e.g., IC₅₀ values) are absent; future studies should prioritize in vitro assays against kinases/oxidoreductases.

Biological Activity

1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.

The compound's chemical structure is characterized by a methoxy group and a tetrazole moiety, which are crucial for its biological activity. Below are the relevant chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H15N5OS |

| Molecular Weight | 321.400 g/mol |

| Density | 1.41 g/cm³ |

| Boiling Point | 602.4 °C |

| Flash Point | 318.1 °C |

Anticancer Activity

Recent studies have highlighted the potential of 1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- as an anticancer agent. The presence of the methoxy group enhances its interaction with cellular targets, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using various cancer cell lines (e.g., A431 and U251). The results indicated that the compound exhibited significant cytotoxic activity with IC50 values comparable to established chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 | 1.61 ± 1.92 |

| U251 | 1.98 ± 1.22 |

This suggests that the compound may induce cell death through mechanisms such as caspase activation and disruption of mitochondrial membrane potential.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to multiple drugs.

Study Findings

In a study evaluating the antimicrobial efficacy of several indole derivatives, it was found that the compound inhibited bacterial growth effectively at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.8 µg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

Inflammation plays a pivotal role in various diseases, including cancer and autoimmune disorders. The biological activity of this indole derivative extends to anti-inflammatory effects as well.

Research indicates that the compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is crucial for mitigating chronic inflammation associated with cancer progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the indole ring significantly affect biological activity. The presence of electron-donating groups like methoxy enhances solubility and bioavailability, which correlates with increased potency against cancer cells and pathogens.

Q & A

Q. What are the key synthetic strategies for preparing 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:

Indole Core Functionalization : Introduce the methoxy group at position 5 and phenyl group at position 2 via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

Thioether Linkage Formation : React the indole derivative with a tetrazole-thiol precursor (e.g., 1H-tetrazol-5-ylmethanethiol) under basic conditions (e.g., NaH in DMF) to form the 3-((1H-tetrazol-5-ylmethyl)thio) moiety .

Purification : Use column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product.

Q. Key Characterization Techniques :

Q. How is the purity and stability of this compound validated in storage?

Methodological Answer:

- Purity Assessment :

- Stability Protocols :

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for this compound?

Methodological Answer: Conflicting results (e.g., variable IC₅₀ values in kinase assays) may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) that affect tetrazole ring stability .

- Structural Analogues : Compare activity of derivatives (e.g., replacing tetrazole with triazole) to identify pharmacophore requirements .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., anaplastic lymphoma kinase) and validate via mutagenesis studies .

Q. Example Data Contradiction Analysis :

| Study | Target | IC₅₀ (nM) | Conditions | Citation |

|---|---|---|---|---|

| A | Kinase X | 50 ± 5 | pH 7.4, 1 mM DTT | |

| B | Kinase X | 200 ± 20 | pH 6.8, no DTT |

Resolution: DTT may reduce disulfide bonds in the protein, altering binding pocket accessibility.

Q. What computational methods predict the compound’s selectivity for 5-HT1D receptors?

Methodological Answer:

Pharmacophore Modeling : Map hydrogen-bond acceptors (tetrazole N) and hydrophobic regions (phenyl group) to 5-HT1D receptor crystal structures (PDB: 2XP2) .

MD Simulations : Run 100-ns trajectories to assess binding mode stability (e.g., RMSD < 2 Å for ligand-receptor complexes) .

Free Energy Calculations : Use MM-GBSA to compare binding affinities with off-targets (e.g., 5-HT2B receptors) .

Key Finding : The tetrazole ring’s β-nitrogen forms a critical hydrogen bond with Thr²⁰⁶ in 5-HT1D, explaining >100x selectivity over 5-HT2B .

Q. How can synthesis yield be optimized for scale-up?

Methodological Answer:

- Catalyst Screening : Replace homogeneous catalysts (e.g., NaH) with heterogeneous alternatives (e.g., Bleaching Earth Clay, pH 12.5) to reduce side reactions and improve recyclability .

- Solvent Optimization : Use PEG-400 as a green solvent to enhance reaction rates (70–80°C, 1 hour) and simplify product isolation .

- DoE (Design of Experiments) : Vary molar ratios (e.g., 1.1:1 chlorobenzyl chloride:indole) and track yield via LC-MS .

Q. Yield Comparison :

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| A | NaH | DMF | 38–60 |

| B | Clay | PEG-400 | 70–83 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.